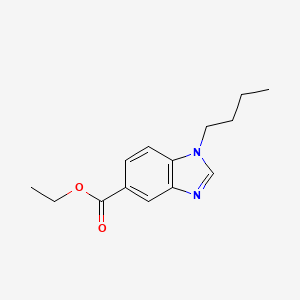

Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate

CAS No.: 1845713-79-2

Cat. No.: VC6265893

Molecular Formula: C14H18N2O2

Molecular Weight: 246.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1845713-79-2 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.31 |

| IUPAC Name | ethyl 1-butylbenzimidazole-5-carboxylate |

| Standard InChI | InChI=1S/C14H18N2O2/c1-3-5-8-16-10-15-12-9-11(6-7-13(12)16)14(17)18-4-2/h6-7,9-10H,3-5,8H2,1-2H3 |

| Standard InChI Key | ZPRNYXHAECWWEB-UHFFFAOYSA-N |

| SMILES | CCCCN1C=NC2=C1C=CC(=C2)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The compound’s systematic IUPAC name, ethyl 1-butyl-1H-benzo[d]imidazole-5-carboxylate, reflects its substitution pattern:

-

A butyl group (-C₄H₉) at the N1 position of the benzimidazole core.

-

An ethyl ester (-COOCH₂CH₃) at the C5 position of the benzene ring .

The benzimidazole scaffold consists of a six-membered benzene ring fused to a five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3. The butyl chain introduces hydrophobicity, while the ester group enhances reactivity toward nucleophilic agents.

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Synthetic Routes

Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate is typically synthesized via cyclocondensation reactions involving o-phenylenediamine derivatives and carboxylic acid precursors. A plausible pathway involves:

-

Alkylation of o-Phenylenediamine: Reaction with 1-bromobutane to introduce the butyl group at the N1 position.

-

Esterification: Treatment with ethyl chloroformate or transesterification to install the carboxylate ester at C5.

Alternative methods may employ microwave-assisted synthesis to enhance reaction efficiency, though specific protocols for this compound remain undocumented in publicly available literature.

Reaction Conditions

-

Temperature: 80–120°C for alkylation steps.

-

Catalysts: Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) for cyclization .

-

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Physical and Chemical Properties

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹) for the ester and N-H stretch (~3400 cm⁻¹) for the imidazole ring .

-

NMR: The ethyl ester group would appear as a quartet (δ 4.3 ppm) and triplet (δ 1.3 ppm) in -NMR, while the butyl chain shows resonances at δ 0.9–1.6 ppm .

Reactivity and Functionalization

Key Reactions

-

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid, enabling further derivatization.

-

N-Alkylation: The N3 position of the imidazole ring may undergo alkylation with electrophilic reagents.

-

Electrophilic Substitution: The benzene ring can undergo nitration or sulfonation at electron-rich positions .

Applications and Biological Activity

Material Science

The planar benzimidazole core facilitates π-π stacking, making it suitable for organic semiconductors or coordination polymers when complexed with metal ions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume